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molecular formula C15H10O3 B1615806 2-Methoxyanthraquinone CAS No. 3274-20-2

2-Methoxyanthraquinone

Cat. No. B1615806
M. Wt: 238.24 g/mol
InChI Key: APLQXUAECQNQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739062

Procedure details

The method was similar to that in Example 1, using 10.8 g (0.1 mols) of anisole and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 19.0 g (60% yield) of 2-methoxy-9,10-anthraquinone (13), m.p. 195°-197° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:19])[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12](Cl)=[O:13]>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]2[C:12](=[O:13])[C:11]3[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9](=[O:19])[C:3]=2[CH:2]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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